

Ensartinib safety profile versus other ALK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ensartinib

CAS No.: 1370651-20-9

Cat. No.: S549071

Get Quote

Safety and Toxicity Profile Comparison

The table below summarizes the key safety characteristics of **ensartinib** alongside other common ALK inhibitors, based on network meta-analyses and clinical trial reports [1] [2] [3].

ALK-TKI	Most Frequent AEs (All Grades)	Grade ≥ 3 AEs Rate	Distinctive/Treatment-Limiting Toxicities
Ensartinib	Rash (67.8%), elevated ALT (48.3%), pruritus (26.6%), nausea (22.4%) [2].	75.6% [3]	Skin disorders (rash, pruritus) are a hallmark [2] [3].
Alectinib	Increased blood bilirubin, increased creatine kinase, constipation, elevated ALT [2].	16.2% [3]	Well-tolerated; lower rate of severe AEs [1] [3].
Brigatinib	Diarrhea, increased CPK, nausea, hypertension, cough [2].	63.7% [3]	Early onset pulmonary toxicity (requires 7-day lead-in at lower dose), hypertension [2].

ALK-TKI	Most Frequent AEs (All Grades)	Grade ≥ 3 AEs Rate	Distinctive/Treatment-Limiting Toxicities
Ceritinib	Diarrhea (85%), nausea, vomiting, elevated ALT/AST [2].	78.3% [3]	High rates of gastrointestinal toxicity and hepatotoxicity [2] [3].
Crizotinib	Vision disorder, diarrhea, nausea, vomiting, edema [2].	46.4% [3]	Visual disturbances, gastrointestinal issues, edema [2].
Lorlatinib	Hypercholesterolemia (70%), hypertriglyceridemia (64%), edema (55%), weight gain [2].	91.6% [3]	Metabolic AEs (hyperlipidemia, weight gain); CNS effects (cognitive, mood) [2] [3].

Efficacy Profile and Clinical Data

Ensartinib shows strong efficacy, particularly as a first-line treatment and in preventing central nervous system (CNS) progression.

Clinical Setting	Comparison	Key Efficacy Outcomes
First-Line (Advanced NSCLC) Ensartinib vs. Crizotinib PFS: 25.8 months vs. 12.7 months (HR 0.51) [4]. Intracranial ORR: 63.6% vs. 21.1% (in pts with baseline brain mets) [4]. Adjuvant (Early-Stage, post-resection) Ensartinib vs. Placebo (after chemo) DFS HR: 0.20 (95% CI 0.11–0.38), meaning an 80% reduction in recurrence risk [5]. Network Meta-Analysis Ranking Among 8 ALKis for PFS Ensartinib was ranked highest for PFS (SUCRA 99.0%), followed by alectinib [1].		

Key Experimental Protocols from Cited Studies

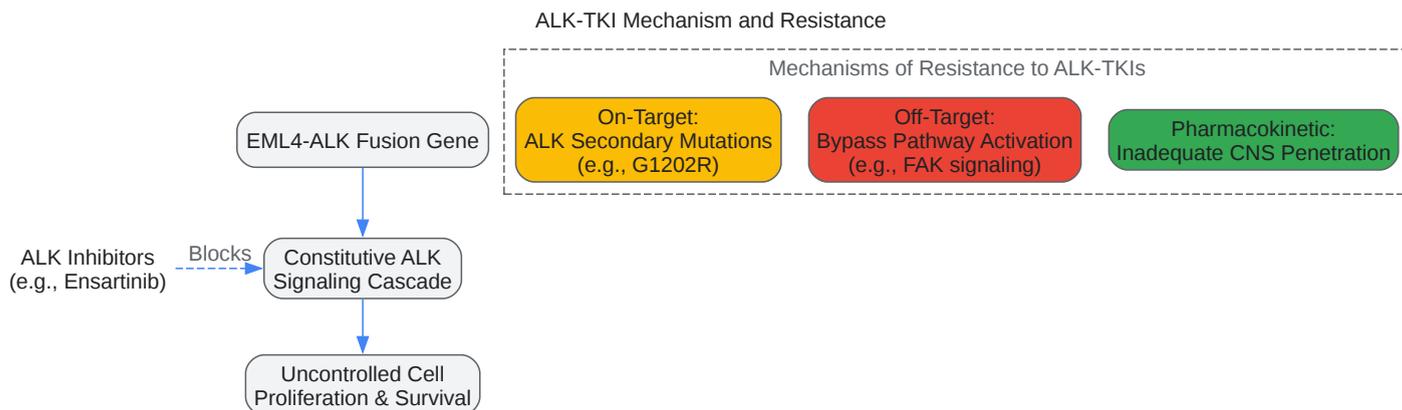
The safety and efficacy data in the tables above are derived from rigorous clinical trial designs.

- **Study Cited (from [4]):** eXalt3 Phase III Randomized Clinical Trial

- **Objective:** Compare efficacy and safety of **ensartinib** versus crizotinib in patients with advanced *ALK*-positive NSCLC who had not received prior *ALK* inhibitor treatment.
 - **Interventions:** Patients were randomized 1:1 to receive either **ensartinib** (225 mg, orally, once daily) or crizotinib (250 mg, orally, twice daily).
 - **Primary Endpoint:** Progression-free survival (PFS) as assessed by a Blinded Independent Review Committee (BIRC).
 - **Key Safety Assessments:** Treatment-related adverse events (TRAEs) were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE). The analysis included rates of any-grade AEs, grade 3 or higher AEs, serious AEs, and AEs leading to dose reduction or discontinuation.
- **Study Cited (from [1]):** Network Meta-Analysis (NMA)
 - **Objective:** Assess the comparative efficacy and safety of all available *ALK* inhibitors for advanced *ALK*-positive NSCLC.
 - **Data Sources:** Systematic search of PubMed, EMBASE, and the Cochrane Library for randomized controlled trials (RCTs) up to March 2022.
 - **Statistical Analysis:** A frequentist approach for network meta-analysis was used. Efficacy (PFS) and safety (grade ≥ 3 TRAEs) were compared across treatments. The Surface Under the Cumulative Ranking Curve (SUCRA) was calculated to rank treatments (higher SUCRA percentage indicates better performance).
 - **Safety Endpoint:** The analysis specifically focused on the risk of grade ≥ 3 treatment-related adverse events.

ALK Inhibition Pathway and Resistance Mechanisms

The following diagram illustrates the core signaling pathway targeted by *ALK* inhibitors and common resistance mechanisms that next-generation drugs like **ensartinib** are designed to overcome.



[Click to download full resolution via product page](#)

Interpretation and Clinical Context

- **Safety in Context:** While the rate of grade ≥ 3 AEs for **ensartinib** appears high (75.6%), it is crucial to note that these events are often manageable with dose modifications and do not necessarily reflect fatal or permanently disabling outcomes [2]. The high rate is influenced by the specific toxicity profile, particularly the distinctive rash.
- **A Distinctive Profile:** The hallmark of **ensartinib**'s safety profile is its high incidence of skin reactions (rash and pruritus). This differs significantly from the metabolic issues of lorlatinib, the GI toxicity of ceritinib, and the visual disturbances of crizotinib [2] [3].
- **Efficacy-Safety Balance:** **Ensartinib** offers a compelling balance of **superior progression-free survival and potent intracranial activity** with a toxicity profile that is distinct and often manageable. This makes it a valuable option, especially for patients at high risk for brain metastases [1] [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Efficacy and safety of anaplastic lymphoma kinase inhibitors ... [pmc.ncbi.nlm.nih.gov]
2. Expert consensus of management of adverse drug reactions ... [pmc.ncbi.nlm.nih.gov]
3. Comparative safety of anaplastic lymphoma kinase ... [sciencedirect.com]
4. Ensartinib vs Crizotinib for Patients With Anaplastic ... [pubmed.ncbi.nlm.nih.gov]
5. Adjuvant ALK TKIs show robust and durable DFS benefit in ... [dailyreporter.esmo.org]

To cite this document: Smolecule. [Ensartinib safety profile versus other ALK inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b549071#ensartinib-safety-profile-versus-other-alk-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com